Acetophenone, 3'-(trimethylsiloxy)-
CAS No.: 33342-86-8
Cat. No.: VC18050207
Molecular Formula: C11H16O2Si
Molecular Weight: 208.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33342-86-8 |
|---|---|
| Molecular Formula | C11H16O2Si |
| Molecular Weight | 208.33 g/mol |
| IUPAC Name | 1-(3-trimethylsilyloxyphenyl)ethanone |
| Standard InChI | InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | YJLBBILHUFBDFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Acetophenone, 3'-(trimethylsiloxy)- is defined by the systematic IUPAC name 1-(3-trimethylsilyloxyphenyl)ethanone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 33342-86-8 | |
| Molecular Formula | ||
| Molecular Weight | 208.33 g/mol | |
| SMILES | CC(=O)C1=CC(=CC=C1)OSi(C)C | |
| InChI Key | YJLBBILHUFBDFH-UHFFFAOYSA-N |
The trimethylsilyl (TMS) group at the 3-position enhances steric protection and alters electronic properties compared to parent acetophenone .
Synonyms and Registry Information
Common synonyms include:
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3'-(Trimethylsilyloxy)acetophenone
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Trimethylsilyl ether of m-hydroxyacetophenone
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1-(3-[(Trimethylsilyl)oxy]phenyl)ethanone
Additional identifiers:
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via silylation of 3-hydroxyacetophenone. A representative protocol involves:
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Protection of Hydroxyl Group:
Reaction of 3-hydroxyacetophenone with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions: -
Purification:
Column chromatography or distillation isolates the product, with purity verified via GC-MS or .
Industrial Relevance
The TMS group acts as a temporary protective moiety during multi-step syntheses, enabling selective functionalization of aromatic systems in drug discovery .
Physicochemical Properties
Physical State and Solubility
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Appearance: Colorless to pale yellow liquid
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Boiling Point: Estimated 250–270°C (extrapolated from analogous silyl ethers)
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Solubility: Miscible with organic solvents (e.g., dichloromethane, THF); insoluble in water .
Stability and Reactivity
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Hydrolytic Sensitivity: The TMS group hydrolyzes in aqueous acidic or basic conditions, regenerating 3-hydroxyacetophenone.
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry (MS): Base peak at 208 (M) with fragmentation patterns consistent with TMS cleavage .
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Nuclear Magnetic Resonance (NMR):
Chromatographic Methods
Applications in Organic Synthesis
Protective Group Utility
The TMS ether serves as a transient protective group for phenolic hydroxyls, enabling subsequent reactions (e.g., alkylation, acylation) without side reactions .
Pharmaceutical Intermediates
Used in synthesizing:
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